molecular formula C16H15F2N3O4S B1678409 Pantoprazole CAS No. 102625-70-7

Pantoprazole

Cat. No.: B1678409
CAS No.: 102625-70-7
M. Wt: 383.4 g/mol
InChI Key: IQPSEEYGBUAQFF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pantoprazole, a first-generation proton pump inhibitor (PPI), primarily targets the (H+, K+)-ATPase enzyme system located at the secretory surface of the gastric parietal cell . This enzyme system is responsible for the final step in gastric acid production .

Mode of Action

This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The main metabolic pathway of this compound involves demethylation by the CYP2C19 hepatic cytochrome enzyme, followed by sulfation . Other metabolic pathways include oxidation by CYP3A4 . This compound’s action on the (H+, K+)-ATPase enzyme affects the gastric acid secretion pathway, leading to reduced stomach acidity .

Pharmacokinetics

This compound is administered as an inactive prodrug and has a bioavailability of 77% . Its absorption is decreased by 50% when taken with food . This compound undergoes rapid first-pass and systemic hepatic metabolism . It has negligible renal clearance . The serum half-life of this compound is 1-2 hours, but its acid inhibition effect lasts up to 24 hours due to the irreversible inactivation of the proton pump .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This helps to prevent ulcers from forming or assists the healing process where damage has already occurred . By decreasing the amount of acid, this compound can also help to reduce the symptoms of acid reflux disease, such as heartburn .

Action Environment

This compound is converted into its active form in the acidic environment within parietal cells . This environment is crucial for this compound to inhibit the H+/K±ATPase enzyme (proton pump) and affect both basal and stimulated acid secretion . The number of hours this compound prevents acid secretion will depend on the dosage of the tablet .

Biochemical Analysis

Biochemical Properties

Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .

Cellular Effects

This compound influences cell function by suppressing gastric acid secretion, which can promote healing of tissue damage caused by gastric acid . It also has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Molecular Mechanism

This compound works by irreversibly binding to the (H+, K+)-ATPase enzyme, an enzyme responsible for the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

The duration of this compound’s antisecretory effect persists longer than 24 hours due to the irreversible binding to the (H+, K+)-ATPase enzyme . New enzyme needs to be expressed in order to resume acid secretion .

Dosage Effects in Animal Models

In a study conducted on goats, this compound was administered intravenously at a dose of 1 mg/kg . The plasma clearance, elimination half-life, and volume of distribution of this compound were estimated, providing valuable insights into the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is heavily metabolized in the liver by the cytochrome P450 (CYP) system . The main metabolic pathway is demethylation, by CYP2C19, with subsequent sulfation; other metabolic pathways include oxidation by CYP3A4 .

Transport and Distribution

The apparent volume of distribution of this compound is approximately 11.0-23.6 L, distributing mainly in the extracellular fluid . This suggests that this compound is transported and distributed within cells and tissues.

Subcellular Localization

This compound, being a proton pump inhibitor, localizes at the secretory surface of gastric parietal cells where it binds to the (H+, K+)-ATPase enzyme . This enzyme is located in the stomach lining, suggesting that this compound primarily localizes in this area to exert its effects.

Chemical Reactions Analysis

Types of Reactions: Pantoprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the sulfoxide intermediate to the final product is a critical step in its synthesis .

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

    Reduction: Common reducing agents like sodium borohydride can be used for specific transformations.

    Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.

Major Products: The primary product of these reactions is this compound itself, with potential by-products including sulfone derivatives and N-oxide impurities .

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
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InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
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Molecular Formula

C16H15F2N3O4S
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DSSTOX Substance ID

DTXSID4023416
Record name Pantoprazole
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Molecular Weight

383.4 g/mol
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Physical Description

Solid
Record name Pantoprazole
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Boiling Point

586.9±60.0 °C at 760 mmHg
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Solubility

Freely soluble in water., In water, 48 mg/L at 25 °C /Estimated/
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Vapor Pressure

1.25X10-12 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Proton pump inhibitors such as pantoprazole are substituted _benzimidazole_ derivatives, weak bases, which accumulate in the acidic space of the parietal cell before being converted in the _canaliculi_ (small canal) of the gastric parietal cell, an acidic environment, to active _sulfenamide_ derivatives. This active form then makes disulfide bonds with important cysteines on the gastric acid pump, inhibiting its function. Specifically, pantoprazole binds to the _sulfhydryl group_ of H+, K+-ATPase, which is an enzyme implicated in accelerating the final step in the acid secretion pathway. The enzyme is inactivated, inhibiting gastric acid secretion. The inhibition of gastric acid secretion is stronger with proton pump inhibitors such as pantoprazole and lasts longer than with the H(2) antagonists., Pantoprazole is a proton pump inhibitor. It accumulates in the acidic compartment of parietal cells and is converted to the active form, a sulfanilamide, which binds to hydrogen-potassium-ATP-ase at the secretory surface of gastric parietal cells. Inhibition of hydrogen-potassium-ATPase blocks the final step of gastric acid production, leading to inhibition of both basal and stimulated acid secretion. The duration of inhibition of acid secretion does not correlate with the much shorter elimination half-life of pantoprazole. /Pantoprazole sodium/
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Color/Form

Off-white solid

CAS No.

102625-70-7
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Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]
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Melting Point

149-150, 139-140 °C, decomposes, Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pantoprazole belongs to a class of drugs known as proton pump inhibitors (PPIs). It works by irreversibly binding to the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) pump located in the parietal cells of the stomach [, ]. This pump is responsible for the final step of gastric acid secretion. By inhibiting this pump, this compound effectively blocks acid production, regardless of the stimulus [].

A: Unlike H2 receptor antagonists, which block histamine-induced acid secretion, this compound targets the final common pathway of acid secretion, irrespective of the stimulus. This results in more potent and long-lasting acid suppression [, ].

A: While this compound binds irreversibly to the proton pump, its effect is not immediate. The onset of action depends on the time taken for the drug to reach the parietal cells and its activation in the acidic environment of the secretory canaliculi. Maximum inhibition of acid secretion is achieved within 1 hour of administration [].

A: The duration of action of this compound is determined by the rate of de novo synthesis of new proton pumps, not solely by the drug’s elimination half-life []. This explains the prolonged acid suppression observed with this compound despite its relatively short half-life of about 0.8 hours in humans [].

A: this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 77%. It undergoes minimal first-pass metabolism in the liver, contributing to its high bioavailability []. The primary route of metabolism is hepatic, with the formation of inactive metabolites that are primarily excreted in the urine [].

A: this compound has a low potential for interactions with the cytochrome P450 (CYP) system compared to other proton pump inhibitors, particularly omeprazole [, ]. This is because this compound is metabolized by different CYP enzymes and has a lower binding affinity for CYP2C19, an enzyme involved in the metabolism of many drugs [, ].

A: While this compound metabolites are primarily renally excreted, hemodialysis does not significantly influence its pharmacokinetics []. This suggests that this compound is not dialyzed to a clinically relevant degree, and dose adjustment may not be required in patients with end-stage renal failure undergoing hemodialysis [].

A: this compound is indicated for the short-term treatment of erosive esophagitis, as well as duodenal and gastric ulcers []. It is also effective as part of a multidrug regimen for Helicobacter pylori eradication [] and in managing hypersecretory conditions like Zollinger-Ellison syndrome [].

A: Intravenous this compound is considered effective in managing upper gastrointestinal bleeding, particularly after endoscopic therapy for peptic ulcers [, ]. Continuous infusion has been compared to intermittent bolus doses, with a trend favoring continuous infusion for certain outcomes, although more research is needed to determine the optimal regimen [, ].

A: Studies comparing this compound to esomeprazole in healing esophageal lesions and relieving gastroesophageal reflux disease symptoms found them to be similarly effective at comparable doses []. This suggests that both drugs exhibit comparable efficacy in managing acid-related disorders.

A: One study investigated the efficacy and safety of this compound delayed-release granules for oral suspension in infants aged 1–11 months with symptomatic GERD []. While this compound significantly improved GERD symptom scores and demonstrated good tolerability, no significant differences were observed between this compound and placebo in withdrawal rates due to lack of efficacy during the double-blind treatment phase []. Further research is needed to establish definitive conclusions.

A: this compound is generally well-tolerated [, ]. The most frequently reported side effects are mild and transient, including headache, diarrhea, and abdominal pain [].

A: While rare, serious adverse effects like thrombocytopenia [] and acute kidney injury [] have been reported in association with this compound use. These case reports highlight the importance of vigilance and careful monitoring during this compound therapy.

ANone: Long-term use of this compound, like other PPIs, has been associated with potential risks, although definitive causal relationships are still under investigation. These potential risks include vitamin B12 deficiency, hypomagnesemia, and a possible increased risk of bone fractures with prolonged use.

A: While this compound has a lower interaction potential with CYP enzymes compared to some PPIs like omeprazole, it's important to note that esomeprazole has been found to reduce the formation of the active metabolite of clopidogrel []. This highlights the need for careful consideration and potential monitoring when using PPIs concurrently with clopidogrel.

A: this compound's irreversible binding means that once bound, the pump is permanently inactivated [, ]. Acid suppression persists until new pumps are synthesized, which can take up to 24 hours or longer. This prolonged effect should be considered when managing patients with conditions requiring tight control of gastric pH.

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